molecular formula C8H15N3O B039381 Aziridin-1-yl(4-methylpiperazin-1-yl)methanone CAS No. 116818-62-3

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Cat. No.: B039381
CAS No.: 116818-62-3
M. Wt: 169.22 g/mol
InChI Key: BJBURSXZKYGOLW-UHFFFAOYSA-N
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Description

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features both aziridine and piperazine moieties. Aziridine is a three-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone an interesting compound for various chemical and biological applications.

Preparation Methods

The synthesis of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of aziridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can be compared with other compounds containing aziridine or piperazine moieties. Similar compounds include:

    Aziridine derivatives: These compounds share the reactive aziridine ring and are known for their biological activities.

    Piperazine derivatives: These compounds contain the piperazine ring and are widely used in pharmaceuticals for their therapeutic properties.

The uniqueness of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone lies in the combination of both aziridine and piperazine moieties, which may confer distinct chemical and biological properties compared to compounds containing only one of these functional groups.

Biological Activity

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an aziridine ring and a piperazine moiety, which contribute to its biological properties. Its molecular formula is C10H15N3OC_{10}H_{15}N_3O, with a molecular weight of approximately 171.23 g/mol. The aziridine ring is a three-membered cyclic amine known for its reactivity, while the piperazine ring is a six-membered cyclic amine that often enhances pharmacological activity.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing aziridine rings can induce apoptosis and inhibit cell proliferation in cancer cells. The mechanism involves disrupting the cell cycle and inducing S-phase arrest, leading to increased apoptosis markers such as phosphatidylserine exposure and caspase activation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa6.4Induces apoptosis and S-phase arrest
Compound 5MV4-110.072Inhibits FLT3 kinase; induces cell cycle arrest
Compound 7MDA-MB-2318.0Induces apoptosis; inhibits invasion

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. The compound shows promise in inhibiting viral replication, which may be attributed to its ability to interact with viral proteins or host cell pathways involved in viral entry or replication.

Structure–Activity Relationship (SAR)

The SAR studies of aziridin derivatives indicate that modifications to the piperazine and aziridine components can significantly influence biological activity. For example, the introduction of electron-withdrawing groups or varying the substituents on the piperazine ring can enhance potency against specific cancer cell lines or improve selectivity for viral targets .

Table 2: Comparison of Structural Variants

Compound NameKey FeaturesBiological Activity
Aziridin-1-yl(piperidin-1-yl)methanoneContains piperidine instead of piperazineDifferent bioactivity profile
4-MethylpiperazineLacks aziridine; commonly used in synthesisLimited bioactivity
4-(Aziridin-1-carbonyl)piperidineSimilar structure but different substituentsDistinct pharmacological properties

Case Studies

Several case studies have highlighted the effectiveness of aziridin derivatives in preclinical models:

Case Study 1: Inhibition of FLT3 Kinase
A study demonstrated that derivatives of this compound effectively inhibited FLT3 kinase activity in MV4-11 cells, leading to significant reductions in cell viability at low concentrations (IC50 = 0.072 µM). This suggests potential for treating FLT3-mutated leukemias .

Case Study 2: Apoptosis Induction in MDA-MB-231 Cells
Another investigation focused on the effects of this compound on MDA-MB-231 breast cancer cells, where it was found to induce apoptosis via caspase activation and cell cycle arrest at the G2/M phase. This study emphasizes the compound's dual mechanism involving both cytotoxicity and modulation of cell cycle dynamics .

Properties

IUPAC Name

aziridin-1-yl-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-9-2-4-10(5-3-9)8(12)11-6-7-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBURSXZKYGOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555597
Record name (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116818-62-3
Record name (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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